molecular formula C34H53NO4 B14022478 Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate

Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate

Cat. No.: B14022478
M. Wt: 539.8 g/mol
InChI Key: DANLBHFGZWUHLC-SRPNGMMDSA-N
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Description

Tert-butyl (3S,3’R,3A’S,6AS,6BS,6’S,7A’R,9R,11AS,11BR)-3-ethoxy-3’,6’,10,11B-tetramethyl-1,2,3,3’,3A’,4,5’,6,6A,6B,6’,7,7’,7A’,8,11,11A,11B-octadecahydro-4’H-spiro[benzo[A]fluorene-9,2’-furo[3,2-B]pyridine]-4’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of tert-butyl, ethoxy, and other substituents under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Various substituents can be introduced or replaced through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, Tert-butyl (3S,3’R,3A’S,6AS,6BS,6’S,7A’R,9R,11AS,11BR)-3-ethoxy-3’,6’,10,11B-tetramethyl-1,2,3,3’,3A’,4,5’,6,6A,6B,6’,7,7’,7A’,8,11,11A,11B-octadecahydro-4’H-spiro[benzo[A]fluorene-9,2’-furo[3,2-B]pyridine]-4’-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include other spiro compounds and those with similar functional groups, but this compound’s specific combination of features makes it unique.

Properties

Molecular Formula

C34H53NO4

Molecular Weight

539.8 g/mol

IUPAC Name

tert-butyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-ethoxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate

InChI

InChI=1S/C34H53NO4/c1-9-37-24-12-14-33(8)23(17-24)10-11-26-25-13-15-34(21(3)27(25)18-28(26)33)22(4)30-29(38-34)16-20(2)19-35(30)31(36)39-32(5,6)7/h10,20,22,24-26,28-30H,9,11-19H2,1-8H3/t20-,22+,24-,25-,26-,28-,29+,30-,33-,34-/m0/s1

InChI Key

DANLBHFGZWUHLC-SRPNGMMDSA-N

Isomeric SMILES

CCO[C@H]1CC[C@@]2([C@H]3CC4=C([C@@]5(CC[C@H]4[C@@H]3CC=C2C1)[C@@H]([C@H]6[C@H](O5)C[C@@H](CN6C(=O)OC(C)(C)C)C)C)C)C

Canonical SMILES

CCOC1CCC2(C3CC4=C(C5(CCC4C3CC=C2C1)C(C6C(O5)CC(CN6C(=O)OC(C)(C)C)C)C)C)C

Origin of Product

United States

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